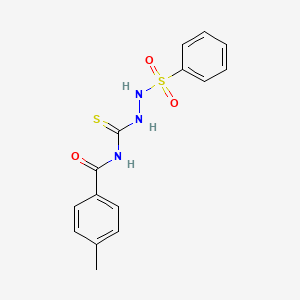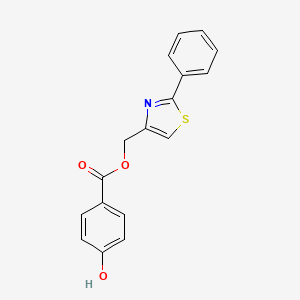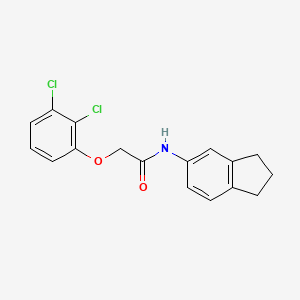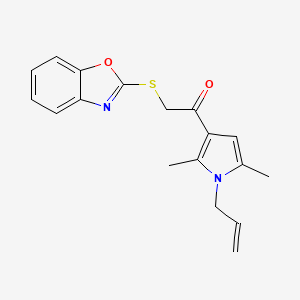
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a carbamothioyl group and a 4-methylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide and 4-methylbenzamide precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes may include:
Formation of Benzenesulfonamide: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Preparation of 4-Methylbenzamide: This involves the acylation of 4-methylbenzoic acid with ammonia or an amine.
Coupling Reaction: The final step involves coupling the benzenesulfonamide with the 4-methylbenzamide in the presence of a carbamothioylating agent, such as thiophosgene, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or carbamothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids.
Applications De Recherche Scientifique
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide and carbamothioyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzenesulfonamidocarbamothioyl)-4-chlorobenzamide
- N-(benzenesulfonamidocarbamothioyl)-4-nitrobenzamide
- N-(benzenesulfonamidocarbamothioyl)-4-aminobenzamide
Uniqueness
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions with molecular targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H15N3O3S2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11-7-9-12(10-8-11)14(19)16-15(22)17-18-23(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H2,16,17,19,22) |
Clé InChI |
CFBLQGYTXNKODL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[[(4-Fluorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-(5-methyl-2-furanyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1223758.png)


![4-bromo-N-[3-oxo-3-(2-thiazolylamino)propyl]benzamide](/img/structure/B1223761.png)

![2-[1-[2-Oxo-2-[(4-thiophen-2-ylphenyl)methylamino]ethyl]cyclohexyl]acetic acid](/img/structure/B1223764.png)
![2-[2-[5-[(3,4-dimethylanilino)-oxomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoic acid ethyl ester](/img/structure/B1223770.png)
![3-[2'-(3-Carboxy-acryloylamino)-biphenyl-2-ylcarbamoyl]-acrylic acid](/img/structure/B1223773.png)
![3-[2-(4-Aminoanilino)-4-thiazolyl]-1-benzopyran-2-one](/img/structure/B1223774.png)
![3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA](/img/structure/B1223778.png)
![1-ethyl-2-[3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolinium](/img/structure/B1223780.png)
![N-[(phenacylamino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1223781.png)
![N-[4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]acetamide](/img/structure/B1223782.png)
